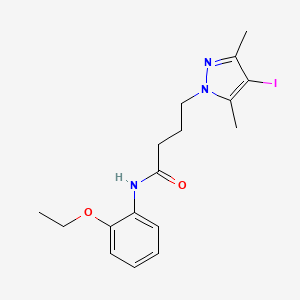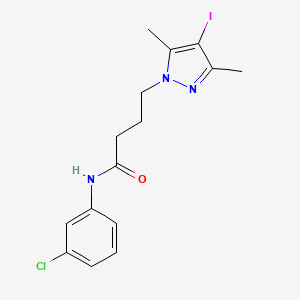
N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
説明
N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide, also known as EIPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. EIPB is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
作用機序
N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide acts as a selective inhibitor of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By inhibiting the CB1 receptor, N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can modulate the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, such as appetite, mood, and pain.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have various biochemical and physiological effects, including the inhibition of CB1 receptor-mediated signaling pathways, the modulation of the endocannabinoid system, and the regulation of various physiological processes, such as appetite, mood, and pain. N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been investigated for its potential use as a therapeutic agent for various diseases, such as cancer and inflammation.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its high selectivity for the CB1 receptor, its ability to modulate the activity of the endocannabinoid system, and its potential use as a therapeutic agent for various diseases. However, there are also limitations to using N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammation, and its use as a tool for studying the function of the endocannabinoid system. Further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide and to explore its potential applications in scientific research.
科学的研究の応用
N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been studied for its potential applications in scientific research, including its use as a selective inhibitor of the CB1 receptor, a receptor that is involved in the regulation of appetite, mood, and pain. N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been investigated for its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. In addition, N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been studied for its potential use as a tool for studying the function of the endocannabinoid system, a system that plays a crucial role in the regulation of various physiological processes.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3O2/c1-4-23-15-9-6-5-8-14(15)19-16(22)10-7-11-21-13(3)17(18)12(2)20-21/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGKVDCPUWMQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCN2C(=C(C(=N2)C)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330836.png)
![1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330844.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330852.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330855.png)
![1-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330857.png)
![2-amino-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4330860.png)
![3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4330875.png)

![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4330882.png)

![2-[5-(2-thienyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B4330897.png)
![2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B4330898.png)
![methyl 2-{[{[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4330905.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4330909.png)